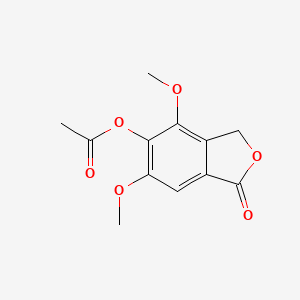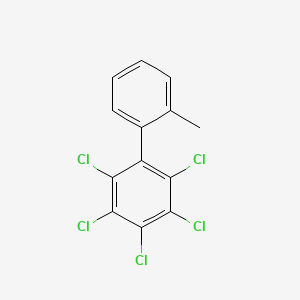
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N'-(2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- typically involves the reaction of appropriate amines with isocyanates. One common method is the reaction of N-(2-hydroxyethyl)-N-(4-methylphenyl)amine with N’-(2-nitrophenyl)isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, leading to higher yields and purity of the final product. The scalability of the process is crucial for meeting the demands of various applications.
化学反応の分析
Types of Reactions
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
科学的研究の応用
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyethyl and nitrophenyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Urea, N-(2-hydroxyethyl)-N-(phenyl)-N’-(2-nitrophenyl)-
- Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(phenyl)-
- Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(4-nitrophenyl)-
Uniqueness
The presence of both hydroxyethyl and nitrophenyl groups in Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- makes it unique compared to other urea derivatives
特性
CAS番号 |
61293-85-4 |
|---|---|
分子式 |
C16H17N3O4 |
分子量 |
315.32 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-1-(4-methylphenyl)-3-(2-nitrophenyl)urea |
InChI |
InChI=1S/C16H17N3O4/c1-12-6-8-13(9-7-12)18(10-11-20)16(21)17-14-4-2-3-5-15(14)19(22)23/h2-9,20H,10-11H2,1H3,(H,17,21) |
InChIキー |
UFRIDNWASBOBPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CCO)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)

![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)

![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)


![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)
